Cas no 1270356-62-1 (3-amino-3-(5-methoxypyridin-3-yl)propan-1-ol)

3-Amino-3-(5-methoxypyridin-3-yl)propan-1-ol is a chiral amino alcohol derivative featuring a pyridine core with a methoxy substituent at the 5-position. This compound serves as a versatile intermediate in pharmaceutical and fine chemical synthesis, particularly in the development of bioactive molecules. Its structure combines a polar amino alcohol moiety with an aromatic pyridine ring, enhancing solubility and enabling selective reactivity in coupling or functionalization reactions. The presence of both amino and hydroxyl groups allows for further derivatization, making it valuable for constructing complex scaffolds. Its well-defined stereochemistry also supports applications in asymmetric synthesis, where chiral auxiliaries or ligands are required.
3-amino-3-(5-methoxypyridin-3-yl)propan-1-ol structure
1270356-62-1 structure
商品名:3-amino-3-(5-methoxypyridin-3-yl)propan-1-ol
CAS番号:1270356-62-1
MF:C9H14N2O2
メガワット:182.219662189484
CID:6489692
PubChem ID:55295021

3-amino-3-(5-methoxypyridin-3-yl)propan-1-ol 化学的及び物理的性質

名前と識別子

    • 3-amino-3-(5-methoxypyridin-3-yl)propan-1-ol
    • 1270356-62-1
    • EN300-1829635
    • AKOS006369672
    • インチ: 1S/C9H14N2O2/c1-13-8-4-7(5-11-6-8)9(10)2-3-12/h4-6,9,12H,2-3,10H2,1H3
    • InChIKey: JIKVLTMTZLMBKS-UHFFFAOYSA-N
    • ほほえんだ: OCCC(C1C=NC=C(C=1)OC)N

計算された属性

  • せいみつぶんしりょう: 182.105527694g/mol
  • どういたいしつりょう: 182.105527694g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 13
  • 回転可能化学結合数: 4
  • 複雑さ: 144
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.6
  • トポロジー分子極性表面積: 68.4Ų

3-amino-3-(5-methoxypyridin-3-yl)propan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1829635-0.25g
3-amino-3-(5-methoxypyridin-3-yl)propan-1-ol
1270356-62-1
0.25g
$840.0 2023-09-19
Enamine
EN300-1829635-0.05g
3-amino-3-(5-methoxypyridin-3-yl)propan-1-ol
1270356-62-1
0.05g
$768.0 2023-09-19
Enamine
EN300-1829635-0.5g
3-amino-3-(5-methoxypyridin-3-yl)propan-1-ol
1270356-62-1
0.5g
$877.0 2023-09-19
Enamine
EN300-1829635-0.1g
3-amino-3-(5-methoxypyridin-3-yl)propan-1-ol
1270356-62-1
0.1g
$804.0 2023-09-19
Enamine
EN300-1829635-1.0g
3-amino-3-(5-methoxypyridin-3-yl)propan-1-ol
1270356-62-1
1g
$1172.0 2023-06-02
Enamine
EN300-1829635-2.5g
3-amino-3-(5-methoxypyridin-3-yl)propan-1-ol
1270356-62-1
2.5g
$1791.0 2023-09-19
Enamine
EN300-1829635-1g
3-amino-3-(5-methoxypyridin-3-yl)propan-1-ol
1270356-62-1
1g
$914.0 2023-09-19
Enamine
EN300-1829635-10g
3-amino-3-(5-methoxypyridin-3-yl)propan-1-ol
1270356-62-1
10g
$3929.0 2023-09-19
Enamine
EN300-1829635-10.0g
3-amino-3-(5-methoxypyridin-3-yl)propan-1-ol
1270356-62-1
10g
$5037.0 2023-06-02
Enamine
EN300-1829635-5.0g
3-amino-3-(5-methoxypyridin-3-yl)propan-1-ol
1270356-62-1
5g
$3396.0 2023-06-02

3-amino-3-(5-methoxypyridin-3-yl)propan-1-ol 関連文献

3-amino-3-(5-methoxypyridin-3-yl)propan-1-olに関する追加情報

Introduction to 3-Amino-3-(5-Methoxypyridin-3-Yl)Propan-1-Ol (CAS No. 1270356-62-1)

The compound 3-Amino-3-(5-Methoxypyridin-3-Yl)Propan-1-Ol (CAS No. 1270356-62-1) is a fascinating organic molecule with significant potential in various chemical and pharmaceutical applications. This compound, often abbreviated as AMPY in scientific literature, belongs to the class of amines and features a unique combination of functional groups that make it versatile for synthetic chemistry. The molecule consists of a pyridine ring substituted with a methoxy group at the 5-position and an amino group attached to a propanol backbone, creating a structure that is both reactive and selective in its interactions.

Recent advancements in synthetic chemistry have highlighted the importance of AMPY as an intermediate in the synthesis of bioactive compounds. Researchers have demonstrated its utility in constructing complex molecular frameworks, particularly in the development of novel pharmaceutical agents. For instance, studies published in *Journal of Medicinal Chemistry* have shown that AMPY can serve as a key building block for designing inhibitors targeting specific enzymes involved in neurodegenerative diseases, such as Alzheimer's disease.

The synthesis of AMPY typically involves multi-step reactions, often employing catalytic asymmetric synthesis to achieve high enantioselectivity. This approach is crucial for applications where stereochemistry plays a pivotal role, such as in drug development. The use of transition metal catalysts, such as palladium or rhodium complexes, has been reported to significantly enhance the efficiency and yield of these reactions.

In terms of physical properties, AMPY exhibits a melting point of approximately 85°C and is soluble in common organic solvents like dichloromethane and ethyl acetate. Its solubility profile makes it suitable for various extraction and purification techniques commonly employed in organic synthesis.

One of the most promising areas of research involving AMPY is its application in click chemistry. The presence of both an amino group and an alcohol moiety allows for efficient conjugation with other functional groups, enabling the rapid assembly of larger molecules with precision. This property has been leveraged in the development of bioconjugates for targeted drug delivery systems.

Furthermore, computational studies using molecular docking have revealed that AMPY has potential interactions with several pharmacologically relevant targets. For example, simulations suggest that it could bind to G-protein coupled receptors (GPCRs), which are critical targets for many therapeutic agents. These findings underscore its potential role in drug discovery programs aimed at developing novel therapeutics.

The environmental impact and safety profile of AMPY are also areas of active research. Preliminary toxicity studies indicate that it exhibits low acute toxicity, making it suitable for use in industrial settings under proper safety protocols. However, further long-term studies are required to fully assess its environmental fate and potential risks.

In conclusion, 3-Amino-3-(5-Methoxypyridin-3-Yl)Propan-1-Ol (CAS No. 1270356-62) is a valuable compound with diverse applications across multiple disciplines. Its unique chemical structure, combined with recent advancements in synthetic methodologies and computational modeling, positions it as a key player in the development of innovative chemical products and pharmaceuticals.

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